molecular formula C21H16N4O3S B14615668 2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate CAS No. 58668-51-2

2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate

Cat. No.: B14615668
CAS No.: 58668-51-2
M. Wt: 404.4 g/mol
InChI Key: HJIVMEVMWYBVQI-UHFFFAOYSA-N
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Description

2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate is a chemical compound with the molecular formula C19H17N3O3S This compound is known for its unique structure, which includes a benzothiazole ring and phenylcarbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate typically involves the reaction of benzothiazole derivatives with phenyl isocyanate under controlled conditions . One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antic

Properties

CAS No.

58668-51-2

Molecular Formula

C21H16N4O3S

Molecular Weight

404.4 g/mol

IUPAC Name

[2-(phenylcarbamoylamino)-1,3-benzothiazol-6-yl] N-phenylcarbamate

InChI

InChI=1S/C21H16N4O3S/c26-19(22-14-7-3-1-4-8-14)25-20-24-17-12-11-16(13-18(17)29-20)28-21(27)23-15-9-5-2-6-10-15/h1-13H,(H,23,27)(H2,22,24,25,26)

InChI Key

HJIVMEVMWYBVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(=O)NC4=CC=CC=C4

Origin of Product

United States

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